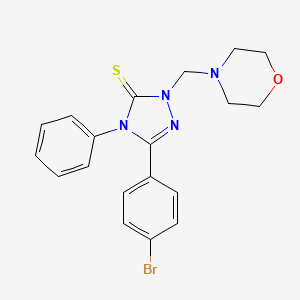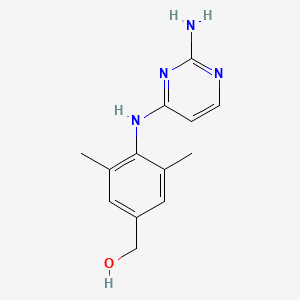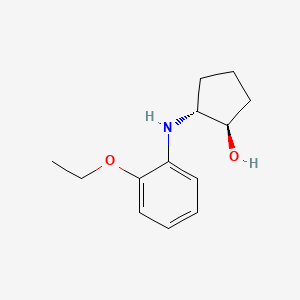![molecular formula C15H18N4OS2 B13365940 2-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B13365940.png)
2-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and an isopropylsulfanyl group attached to the triazole ring The phenyl methyl ether group further adds to its complexity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving sulfur-containing reagents.
Attachment of the Isopropylsulfanyl Group:
Formation of the Phenyl Methyl Ether Group: The final step involves the etherification of the phenyl group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isopropylsulfanyl group or the phenyl methyl ether group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The isopropylsulfanyl group and the triazolothiadiazole core are crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-({3-[(Methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether
- 2-({3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether
- 2-({3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether
Uniqueness
The uniqueness of 2-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether lies in its specific structural features, such as the isopropylsulfanyl group, which may confer unique biological activity and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C15H18N4OS2 |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
6-[(2-methoxyphenyl)methyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4OS2/c1-10(2)21-9-13-16-17-15-19(13)18-14(22-15)8-11-6-4-5-7-12(11)20-3/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
YIPGVDXASGLXRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SCC1=NN=C2N1N=C(S2)CC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365861.png)

![4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13365871.png)
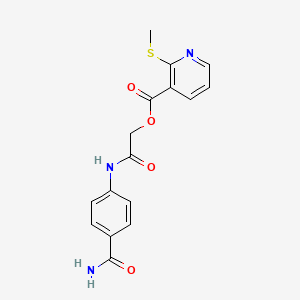
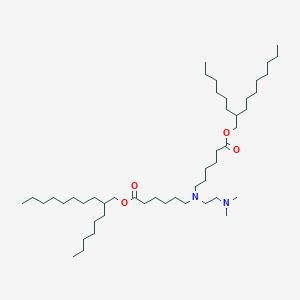
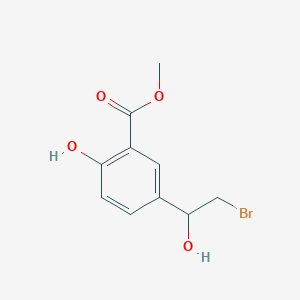
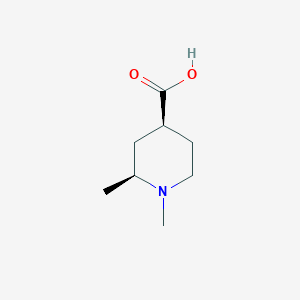
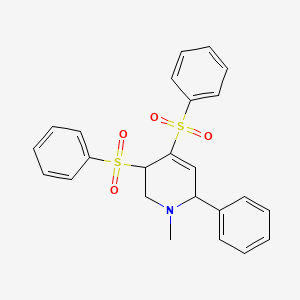
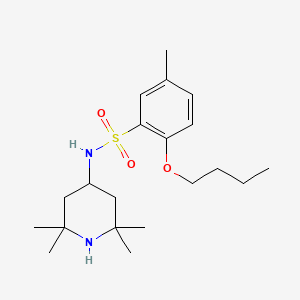
![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13365929.png)
